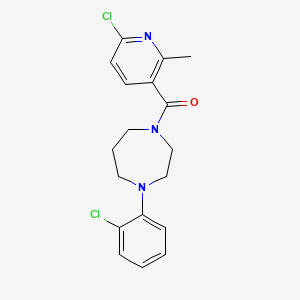
1-(6-Chloro-2-methylpyridine-3-carbonyl)-4-(2-chlorophenyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Chloro-2-methylpyridine-3-carbonyl)-4-(2-chlorophenyl)-1,4-diazepane is a synthetic compound that belongs to the class of diazepines. It is commonly known as CDMPCD and is used in scientific research for its potential therapeutic applications. The purpose of
作用機序
The mechanism of action of CDMPCD is not fully understood. However, it is believed to act on the GABA-A receptor, which is a neurotransmitter receptor that regulates the activity of the central nervous system. CDMPCD is thought to enhance the activity of the GABA-A receptor, which leads to the inhibition of neuronal activity and the reduction of anxiety and inflammation.
Biochemical and Physiological Effects:
CDMPCD has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in the body. In addition, CDMPCD has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in the body. It has also been found to reduce the levels of stress hormones, such as cortisol, in the body.
実験室実験の利点と制限
CDMPCD has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high selectivity for its target receptors. However, CDMPCD has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experiments. In addition, CDMPCD has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of CDMPCD. One direction is to further investigate its potential therapeutic applications in various fields of medicine. Another direction is to study its mechanism of action in more detail to better understand its effects on the body. Additionally, future studies could focus on improving the synthesis method of CDMPCD to increase its yield and purity. Finally, future studies could investigate the use of CDMPCD in combination with other drugs to enhance its therapeutic effects.
合成法
The synthesis of CDMPCD involves the reaction of 6-chloro-2-methylpyridine-3-carboxylic acid with 2-chlorobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then treated with ammonia to form the final product, CDMPCD. The purity and yield of the product can be improved by using different solvents and reaction conditions.
科学的研究の応用
CDMPCD has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-anxiety properties. In addition, CDMPCD has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(6-chloro-2-methylpyridin-3-yl)-[4-(2-chlorophenyl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c1-13-14(7-8-17(20)21-13)18(24)23-10-4-9-22(11-12-23)16-6-3-2-5-15(16)19/h2-3,5-8H,4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQCSITXNKCXSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C(=O)N2CCCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-2-methylpyridine-3-carbonyl)-4-(2-chlorophenyl)-1,4-diazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013041.png)
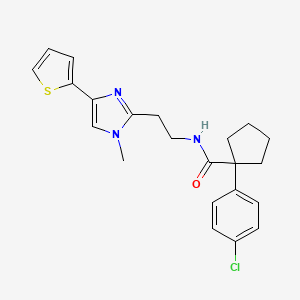
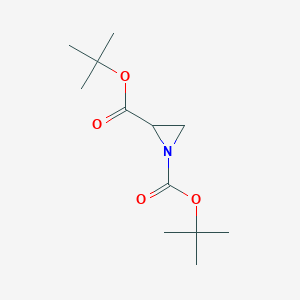
![2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid](/img/structure/B3013044.png)
![3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3013046.png)
![N-(5-chloro-2-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B3013048.png)
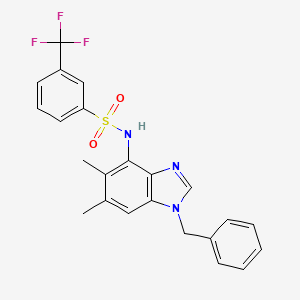
![6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013051.png)

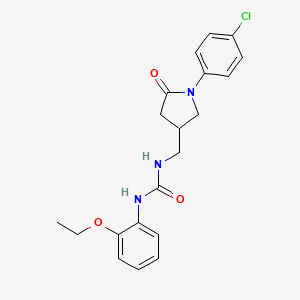

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide](/img/structure/B3013055.png)
![3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3013059.png)